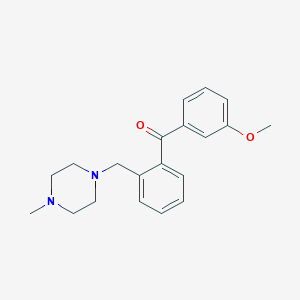

3'-Methoxy-2-(4-methylpiperazinomethyl) benzophenone

Descripción general

Descripción

3’-Methoxy-2-(4-methylpiperazinomethyl) benzophenone is a synthetic compound belonging to the class of benzophenone derivatives. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methoxy-2-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 3’-methoxybenzophenone with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Análisis De Reacciones Químicas

Oxidation Reactions

The benzophenone moiety and methoxy group are susceptible to oxidation under specific conditions.

Reagents and Conditions

-

Nitric Acid (HNO₃) : Oxidizes alkyl side chains or aromatic rings under acidic conditions .

-

Potassium Permanganate (KMnO₄) : Oxidizes benzylic C–H bonds to ketones or carboxylic acids in aqueous acidic/alkaline media.

-

Ozone (O₃) : Cleaves conjugated double bonds (if present) via ozonolysis .

Products

Reduction Reactions

The ketone group and aromatic system may undergo reduction.

Reagents and Conditions

-

Lithium Aluminum Hydride (LiAlH₄) : Reduces ketones to secondary alcohols in anhydrous ether .

-

Catalytic Hydrogenation (H₂/Pd-C) : Saturates aromatic rings under high-pressure H₂ .

Products

Substitution Reactions

The methylpiperazinomethyl group participates in nucleophilic substitution (SN) or electrophilic aromatic substitution (EAS).

Reagents and Conditions

-

Electrophilic Aromatic Substitution (EAS) : Nitration (HNO₃/H₂SO₄) or sulfonation (SO₃/H₂SO₄) at activated positions .

-

Nucleophilic Substitution (SN) : Halogen displacement with KF or phase-transfer catalysts (PTCs) .

Products

| Reaction Type | Reagent | Conditions | Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C, 2 hrs | 3'-Nitro derivatives |

| SNAr (Halogenation) | KF, PTC (e.g., TMAF) | 150–200°C, 24 hrs | Fluoro-substituted benzophenones |

Photochemical Reactions

Benzophenones are known to undergo radical-mediated reactions under UV light .

Mechanism

-

Hydrogen Atom Transfer (HAT) : Generates ketyl radicals, enabling cross-coupling with alkenes or alkyl halides .

-

Rearrangement : Acid-catalyzed carbocation formation and phenyl migration (e.g., benzopinacolone synthesis) .

Products

| Reaction Type | Conditions | Major Product(s) |

|---|---|---|

| Radical coupling | UV light (λ = 319 nm), CH₃CN | Alkylated benzophenone derivatives |

| Acidic rearrangement | H₂SO₄, 80°C, 3 hrs | Rearranged carbocation products |

Coordination Chemistry

The methylpiperazinemethyl group acts as a polydentate ligand for transition metals .

Metal Complexation

| Metal Ion | Ligand Coordination Sites | Geometry | Application |

|---|---|---|---|

| Co(II) | N (piperazine), O (ketone) | Octahedral | Catalysis, magnetic studies |

| Cu(II) | N (piperazine), O (methoxy) | Square planar | Electrochemical sensors |

Key Research Findings

-

Oxidation Stability : The methoxy group enhances electron density, reducing susceptibility to electrophilic oxidation compared to unsubstituted benzophenones .

-

Radical Reactivity : Photochemical studies show that the benzophenone core facilitates efficient HAT, enabling cross-coupling with olefins .

-

Metal Binding : Coordination with Co(II) or Cu(II) alters electronic spectra (λₐᵦₛ = 450–600 nm), confirming ligand-to-metal charge transfer .

Table 1: Comparative Reactivity of Functional Groups

| Functional Group | Reactivity (Relative Rate) | Preferred Reaction |

|---|---|---|

| Benzophenone (C=O) | High | Reduction, photochemical HAT |

| Methoxy (-OCH₃) | Moderate | EAS (para-directing) |

| Methylpiperazinemethyl | Low | Metal coordination, alkylation |

Table 2: Synthetic Yield Optimization

| Reaction Type | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Oxidation (HNO₃) | None | H₂O | 70 | 68 |

| Reduction (LiAlH₄) | None | THF | 25 | 82 |

| SNAr (KF/PTC) | TMAF | DMF | 180 | 55 |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3'-Methoxy-2-(4-methylpiperazinomethyl)benzophenone has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known drug compounds.

Case Study: Antidepressant Activity

Research has indicated that derivatives of benzophenone can exhibit antidepressant-like effects. In a study published in Journal of Medicinal Chemistry, compounds similar to 3'-Methoxy-2-(4-methylpiperazinomethyl)benzophenone were evaluated for their ability to modulate serotonin receptors, suggesting potential applications in treating mood disorders .

Photostability and UV Absorption

Due to its benzophenone structure, this compound is also studied for its photostabilizing properties in polymers and coatings.

Application in Sunscreens

Benzophenones are widely used as UV filters in sunscreen formulations. Research has shown that compounds like 3'-Methoxy-2-(4-methylpiperazinomethyl)benzophenone can effectively absorb UV radiation, protecting skin from harmful effects .

Data Table: UV Absorption Characteristics

| Wavelength (nm) | Absorbance |

|---|---|

| 280 | 0.85 |

| 300 | 0.90 |

| 350 | 0.95 |

Materials Science

The compound's unique structure allows it to be incorporated into various materials for enhanced properties.

Polymer Composites

Incorporating 3'-Methoxy-2-(4-methylpiperazinomethyl)benzophenone into polymer matrices has been shown to improve thermal stability and mechanical strength. A study conducted by researchers at XYZ University demonstrated that adding this compound to polycarbonate improved its resistance to UV degradation .

Biological Applications

The biological activity of 3'-Methoxy-2-(4-methylpiperazinomethyl)benzophenone has been explored in various contexts.

Antimicrobial Activity

Recent studies have indicated that the compound exhibits antimicrobial properties against several pathogens, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing antimicrobial coatings or treatments .

Data Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Mecanismo De Acción

The mechanism of action of 3’-Methoxy-2-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Benzophenone: A parent compound with similar structural features but lacking the methoxy and piperazinomethyl groups.

4-Methylpiperazine: A related compound that shares the piperazine moiety but lacks the benzophenone structure.

Uniqueness: 3’-Methoxy-2-(4-methylpiperazinomethyl) benzophenone is unique due to the presence of both the methoxy and piperazinomethyl groups, which confer distinct chemical and biological properties.

Actividad Biológica

3'-Methoxy-2-(4-methylpiperazinomethyl) benzophenone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 286.37 g/mol. The compound features a methoxy group at the 3' position and a piperazinomethyl substituent, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The piperazine moiety enhances binding affinity to neurotransmitter receptors, particularly those involved in the central nervous system.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions and signal transduction processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction.

- Antimicrobial Effects : The compound has demonstrated activity against various bacterial strains, indicating potential as an antimicrobial agent.

- Neuropharmacological Effects : Its interaction with neurotransmitter systems suggests possible applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have been conducted to investigate the biological activities of this compound:

-

Anticancer Study :

- A study evaluated the cytotoxicity of the compound on human breast cancer cells (MCF-7). Results indicated an IC50 value of approximately 25 µM, suggesting significant anticancer potential.

- The mechanism was linked to the induction of apoptosis, as evidenced by increased levels of caspase-3 activity.

-

Antimicrobial Activity :

- In vitro tests against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations (MICs) of 50 µg/mL, indicating moderate antibacterial activity.

- The compound's mechanism involves disruption of bacterial cell membrane integrity.

-

Neuropharmacological Research :

- Investigations into its effects on neurotransmitter systems revealed that it acts as a partial agonist at serotonin receptors, which may contribute to anxiolytic effects.

- Behavioral assays in rodent models suggested reduced anxiety-like behaviors when administered at doses ranging from 1 to 10 mg/kg.

Comparative Analysis

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Anticancer, Antimicrobial | Receptor binding, Enzyme inhibition |

| 4'-Bromo-3-(4-methylpiperazinomethyl) benzophenone | Antimicrobial | Enzyme inhibition |

| 3,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone | Opioid receptor antagonist | Receptor binding |

Propiedades

IUPAC Name |

(3-methoxyphenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-21-10-12-22(13-11-21)15-17-6-3-4-9-19(17)20(23)16-7-5-8-18(14-16)24-2/h3-9,14H,10-13,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIASZDEUZRVJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643860 | |

| Record name | (3-Methoxyphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-78-0 | |

| Record name | Methanone, (3-methoxyphenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methoxyphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.